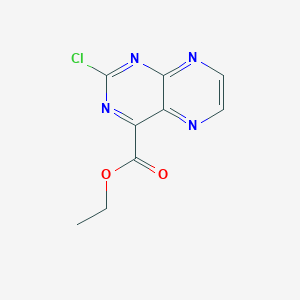

Ethyl 2-chloropteridine-4-carboxylate

Description

Significance of Pteridine (B1203161) Derivatives in Advanced Chemical Research

Pteridine derivatives are not merely laboratory curiosities; they are fundamental to a vast array of biological processes and have been successfully harnessed for therapeutic purposes. nih.govorientjchem.org The pteridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. numberanalytics.com This inherent bioactivity stems from the natural occurrence of pteridine-containing molecules such as folic acid and riboflavin (B1680620) (Vitamin B2), which are essential cofactors in numerous enzymatic reactions. ijfmr.comijrpr.com

The research landscape of pteridine derivatives is rich and varied, with applications spanning multiple disciplines:

Oncology: Perhaps the most well-known application of pteridine derivatives is in cancer chemotherapy. Methotrexate, a folic acid antagonist, is a powerful anticancer agent that has been in clinical use for decades. orientjchem.org More recent research has focused on developing pteridine-based inhibitors of various kinases, enzymes that are often overactive in cancer cells. nih.gov

Infectious Diseases: The unique metabolic pathways in many microorganisms rely on enzymes that process pteridine derivatives. This has made these enzymes attractive targets for the development of novel antibacterial and antiparasitic drugs. nih.gov

Immunology and Inflammation: Certain pteridine derivatives are involved in the modulation of the immune response. For instance, neopterin (B1670844) is a well-established biomarker for cellular immune system activation. ijfmr.com This has spurred research into synthetic pteridines as potential anti-inflammatory agents. nih.gov

Neuroscience: The biosynthesis of several key neurotransmitters, including serotonin (B10506) and dopamine, is dependent on tetrahydrobiopterin, a reduced form of a naturally occurring pteridine. This has led to the investigation of pteridine derivatives for the treatment of various neurological disorders. numberanalytics.com

The broad spectrum of biological activities associated with the pteridine core underscores the immense potential that lies in the synthesis and evaluation of new derivatives.

Rationale for Academic Investigation of Ethyl 2-chloropteridine-4-carboxylate

The academic interest in this compound arises from its potential as a versatile synthetic intermediate. The strategic positioning of its functional groups allows for a wide range of chemical modifications, making it a valuable building block for the creation of more complex and potentially bioactive molecules.

The rationale for its investigation can be broken down as follows:

The Chloro Group at Position 2: The chlorine atom at the C2 position of the pteridine ring is a key reactive site. It can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a diverse array of substituents at this position, which is known to be crucial for modulating the biological activity of many pteridine derivatives.

The Ethyl Carboxylate Group at Position 4: The ester group at the C4 position offers another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. These transformations further expand the range of accessible derivatives.

The combination of these two functional groups on a single pteridine scaffold provides a powerful platform for the generation of libraries of novel compounds for biological screening. The systematic exploration of the chemical space around the pteridine core, facilitated by intermediates like this compound, is a cornerstone of modern drug discovery efforts.

Scope and Objectives of the Research Inquiry

The primary objective of research centered on this compound is to explore its synthetic utility and to leverage it for the development of novel pteridine-based compounds with potential therapeutic applications. The scope of such an inquiry would typically encompass:

Development of Efficient Synthesis: The first step in any investigation of a novel compound is the development of a robust and scalable synthetic route. This would involve optimizing reaction conditions to produce this compound in high yield and purity.

Exploration of Reactivity: A thorough investigation of the reactivity of the chloro and ester functional groups would be undertaken. This would involve reacting the parent compound with a wide range of nucleophiles and other reagents to understand its chemical behavior and to synthesize a diverse library of derivatives.

Characterization of Novel Compounds: All newly synthesized compounds would be rigorously characterized using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their structures.

Biological Evaluation: In collaboration with biologists and pharmacologists, the synthesized pteridine derivatives would be screened for their biological activity in a variety of assays relevant to different disease areas, such as cancer, infectious diseases, and inflammation.

The ultimate goal of this research is to identify new pteridine-based lead compounds that can be further developed into novel therapeutic agents. The investigation of this compound, therefore, represents a critical first step in a long and complex drug discovery process.

Structure

3D Structure

Properties

CAS No. |

18204-25-6 |

|---|---|

Molecular Formula |

C9H7ClN4O2 |

Molecular Weight |

238.63 g/mol |

IUPAC Name |

ethyl 2-chloropteridine-4-carboxylate |

InChI |

InChI=1S/C9H7ClN4O2/c1-2-16-8(15)6-5-7(12-4-3-11-5)14-9(10)13-6/h3-4H,2H2,1H3 |

InChI Key |

MMLNHVFYUUWUOD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NC(=NC2=NC=CN=C12)Cl |

Canonical SMILES |

CCOC(=O)C1=NC(=NC2=NC=CN=C12)Cl |

Synonyms |

2-Chloro-4-pteridinecarboxylic acid ethyl ester |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Chloropteridine 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pteridine (B1203161) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For pteridine derivatives, NMR provides critical data on the proton and carbon framework, enabling the assignment of each atom within the heterocyclic system. ipb.ptresearchgate.net

While one-dimensional ¹H and ¹³C NMR spectra provide foundational information, complex structures often necessitate advanced 2D NMR experiments for complete assignment. ipb.pt High-field instruments offer greater signal dispersion and sensitivity, which is crucial for resolving overlapping signals common in polycyclic aromatic systems. copernicus.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For Ethyl 2-chloropteridine-4-carboxylate, COSY would be expected to show a correlation between the protons on the pyrazine (B50134) ring (H6 and H7) and a distinct correlation within the ethyl group between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. oxinst.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. oxinst.com It would clearly delineate the ethyl group as a single, coupled system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the carbon signals of the pteridine ring and the ethyl ester group by linking them to their known proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. For instance, correlations from the H6 and H7 protons to various carbons in both the pyrimidine (B1678525) and pyrazine rings would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. ipb.pt This can provide insights into the molecule's conformation, for example, by showing spatial proximity between the protons of the ethyl group and a proton on the pteridine ring.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 2--chloropteridine-4-carboxylate based on data for similar pteridine and heterocyclic systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HSQC, HMBC) |

| H6 | ~8.9 - 9.2 | ~145 - 150 | COSY with H7; HSQC to C6; HMBC to C4a, C8a, C7 |

| H7 | ~9.1 - 9.4 | ~150 - 155 | COSY with H6; HSQC to C7; HMBC to C5, C8a, C6 |

| -O-CH₂- | ~4.4 - 4.6 (quartet) | ~62 - 65 | COSY with -CH₃; HSQC to C(CH₂); HMBC to C=O |

| -CH₃ | ~1.4 - 1.5 (triplet) | ~14 - 15 | COSY with -O-CH₂-; HSQC to C(CH₃); HMBC to C(CH₂) |

| C2 | - | ~158 - 162 | HMBC from H6, H7 |

| C4 | - | ~160 - 164 | HMBC from H6, ethyl protons |

| C4a | - | ~130 - 135 | HMBC from H6, H7 |

| C8a | - | ~150 - 155 | HMBC from H6, H7 |

| C=O | - | ~165 - 168 | HMBC from ethyl protons |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

The structural complexity of pteridines, arising from the fusion of two nitrogen-containing rings, makes NMR an indispensable tool. ipb.pt The chemical environment of each proton and carbon atom is unique, leading to a distinct set of signals. The application of 2D NMR techniques is crucial for unambiguously assigning these signals, especially in substituted derivatives where electronic effects can significantly alter chemical shifts. nih.gov The combination of these experiments allows chemists to confirm the substitution pattern and elucidate the complete structure of novel or complex pteridine derivatives on a routine basis. ipb.pt

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Upon ionization, the molecule undergoes fragmentation, breaking into smaller, charged pieces. Analyzing these fragmentation patterns provides valuable structural information. Common fragmentation pathways for an ethyl ester include the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via McLafferty rearrangement, followed by the loss of carbon monoxide (CO). researchgate.netasianpubs.org

| Ion | Predicted m/z | Identity / Likely Loss |

| [M]⁺ (³⁵Cl) | 238 | Molecular Ion |

| [M+2]⁺ (³⁷Cl) | 240 | Molecular Ion (Chlorine Isotope) |

| [M - C₂H₅O]⁺ | 193 | Loss of ethoxy radical |

| [M - C₂H₅]⁺ | 209 | Loss of ethyl radical |

| [M - CO]⁺ | 210 | Loss of carbon monoxide |

| [M - C₂H₄ - CO]⁺ | 182 | Loss of ethylene and carbon monoxide |

Note: The m/z values are calculated for the most abundant isotope, ³⁵Cl.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net While nominal mass spectrometry might not distinguish between C₉H₇³⁵ClN₄O₂ (calculated mass: 238.0312) and another combination of atoms with the same nominal mass, HRMS can make this distinction with high confidence. researchgate.net This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in complex mixtures. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemguide.co.uk The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (ethyl) | 2850 - 3000 | Stretching |

| Ester C=O | 1720 - 1740 | Stretching |

| Aromatic C=C and C=N | 1500 - 1650 | Ring Stretching |

| Ester C-O | 1100 - 1300 | Stretching |

| C-Cl | 700 - 850 | Stretching |

The strong carbonyl (C=O) absorption is a particularly prominent and diagnostic feature in the spectrum of an ester. chemguide.co.ukwelcomehomevetsofnj.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of a molecule, particularly conjugated systems. masterorganicchemistry.com The pteridine ring system is an extended chromophore, meaning it absorbs light in the UV-Vis range, promoting electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The spectrum would be expected to show strong absorptions corresponding to π → π transitions of the conjugated pteridine system and a weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group in the ester. masterorganicchemistry.comresearchgate.net The exact position of the maximum absorbance (λmax) is sensitive to the solvent and the substitution pattern on the pteridine ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the exact spatial coordinates of every atom. nih.gov

If a suitable crystal of this compound were obtained, X-ray analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurements for all bonds within the pteridine core and the ethyl carboxylate substituent.

Conformation: The exact orientation of the ethyl carboxylate group relative to the planar pteridine ring. nih.gov

Planarity: Confirmation of the planarity of the fused pyrimidine and pyrazine rings.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking, which govern the crystal's structure. researchgate.net

This technique provides the ultimate structural proof, complementing the data obtained from spectroscopic methods which describe the molecule primarily in solution or gas phases.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Chloropteridine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular systems at the electronic level. These methods are broadly categorized into ab initio and density functional theory approaches, each offering unique advantages for elucidating molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying medium to large-sized molecules like Ethyl 2-chloropteridine-4-carboxylate. nih.govmdpi.com DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to predict structural parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Once the geometry is optimized, DFT is used to investigate the electronic structure. This includes mapping the electron density distribution to identify electron-rich and electron-deficient regions. The molecular electrostatic potential (MEP) surface is a particularly insightful tool, which visualizes the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atoms of the pteridine (B1203161) core and the oxygen atoms of the carboxylate group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around hydrogen atoms. irjweb.com

Table 1: Illustrative Optimized Geometrical Parameters for a Pteridine Derivative Core Note: This table provides representative data for a pteridine core structure calculated using DFT methods and does not represent experimentally verified values for this compound.

| Parameter | Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.315 |

| C2-N3 Bond Length (Å) | 1.340 |

| N3-C4 Bond Length (Å) | 1.321 |

| C4-C4a Bond Length (Å) | 1.430 |

| C2-N1-C8a Angle (°) | 117.5 |

| N1-C2-N3 Angle (°) | 125.0 |

| C2-N3-C4 Angle (°) | 115.8 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. osti.gov High-level composite methods, such as W1, G4, or HEAT, provide highly accurate predictions of thermochemical properties, often approaching "chemical accuracy" (±1 kcal/mol). osti.gov

For this compound, these methods can be used to calculate essential thermodynamic data, including its gas-phase standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). nih.gov Such data are crucial for understanding the molecule's stability and for modeling its behavior in chemical reactions under various temperature conditions. nih.gov These calculations are computationally intensive but yield a reliable benchmark database for heterocyclic systems where experimental data may be scarce. nih.gov

Table 2: Representative Thermochemical Properties for a Heterocyclic System Note: The following data are illustrative for a molecule of comparable size and complexity to this compound, calculated via high-level ab initio methods.

| Thermochemical Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | -150.5 | kJ mol⁻¹ |

| Standard Entropy (S°₂₉₈K) | 450.2 | J K⁻¹ mol⁻¹ |

| Heat Capacity (Cp) | 215.8 | J K⁻¹ mol⁻¹ |

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing electrons as delocalized entities within orbitals that span the entire molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity descriptors can be calculated within the framework of conceptual DFT. nih.govacs.org These descriptors quantify different aspects of a molecule's reactivity. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich pteridine ring, while the LUMO might be distributed over the pyrazine (B50134) part of the ring system, influenced by the electron-withdrawing chloro and carboxylate groups.

Table 3: Global Reactivity Descriptors Derived from FMO Energies Note: This table presents illustrative values for a model pteridine system to demonstrate the application of conceptual DFT.

| Descriptor | Formula | Illustrative Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.85 | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | -2.15 | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.70 | Chemical reactivity/stability |

| Ionization Potential (IP) | -E_HOMO | 6.85 | Energy to remove an electron |

| Electron Affinity (EA) | -E_LUMO | 2.15 | Energy released when gaining an electron |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.35 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.213 | Polarizability; inverse of hardness |

| Electronegativity (χ) | (IP + EA) / 2 | 4.50 | Power to attract electrons |

| Chemical Potential (μ) | -(IP + EA) / 2 | -4.50 | "Escaping tendency" of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 4.31 | Propensity to accept electrons |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. materialsciencejournal.orgnih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. scirp.org

Table 4: Illustrative NBO Second-Order Perturbation Analysis for a Pteridine System Note: This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) that would be typical for a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-N3) | 45.5 | Lone Pair Delocalization |

| LP(1) N5 | π(C4a-N8a) | 38.2 | Lone Pair Delocalization |

| π(C6-C7) | π(C4a-N5) | 22.1 | π-Conjugation |

| LP(2) O_carbonyl | π(C4-C_carbonyl) | 28.9 | Resonance Stabilization |

| σ(C4-C_carbonyl) | σ*(C2-Cl) | 1.5 | Hyperconjugation |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. nih.govrsc.org For this compound, a likely reaction of interest is nucleophilic aromatic substitution at the C2 position, where the chlorine atom is displaced.

Using DFT, the entire reaction coordinate can be mapped out. The process involves:

Locating Reactants and Products: The geometries of the starting materials (e.g., this compound and a nucleophile) and the final products are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction path. It is located on the potential energy surface as a first-order saddle point. A key feature of a true TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. smu.edu

Computational Approaches to Synthetic Pathway Design and Retrosynthesis

Computer-Aided Synthesis Planning (CASP) programs typically integrate three core components:

A single-step retrosynthesis model to identify plausible reactions that could form the target molecule. nih.gov

A search algorithm to connect these single-step reactions into a comprehensive multi-step pathway. nih.gov

A database of known starting materials and building blocks. nih.gov

Artificial Intelligence and Machine Learning in Chemical Synthesis Planning

AI models for retrosynthesis can be broadly categorized:

Template-based methods: These rely on a library of pre-defined reaction templates extracted from reaction databases. nih.govnih.gov

Template-free methods: These models learn the underlying patterns of chemical reactivity without explicit templates, often using graph-based representations of molecules. nih.govnih.gov

Semi-template-based methods: A hybrid approach that combines the strengths of the other two. nih.gov

| AI Retrosynthesis Platform | Core Technology | Primary Function |

|---|---|---|

| Synthia™ (formerly Chematica) | Rule-based expert system | Analyzes target molecules to design pathways from commercially available starting materials. |

| IBM RXN for Chemistry | Transformer-based neural network | Predicts chemical reactions and retrosynthetic pathways from molecular structures. chemcopilot.com |

| AskCOS | Modular suite of tools | Provides predictions for single-step retrosynthesis, forward reactions, and full synthesis planning. |

| ChemCopilot | Generative AI | Assists in designing novel molecules and optimizing synthetic routes. |

Molecular Interaction Studies via Docking Simulations for Chemical Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in medicinal chemistry for understanding how a ligand, such as a pteridine derivative, might interact with a biological target, typically a protein. mdpi.comijfmr.com

For this compound, a molecular docking study would involve the following steps:

Ligand and Protein Preparation: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. ijfmr.commdpi.com A relevant protein target would be selected from a repository like the Protein Data Bank (PDB). ijfmr.commdpi.com

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the protein. ijfmr.com The program then explores various conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose. ijfmr.com

Analysis of Interactions: The results are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. mdpi.comijfmr.com Key molecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, are identified. mdpi.com

Studies on related pteridine derivatives have successfully used molecular docking to elucidate their mechanism of action. For instance, novel pteridinone derivatives have been docked into the active site of the PLK1 protein to investigate their potential as cancer therapeutics. mdpi.com These simulations revealed crucial hydrogen bonds and Pi-Pi stacking interactions that stabilize the ligand-protein complex. mdpi.com Similarly, other pteridine-based compounds have been studied as dual inhibitors of EGFR and BRAFV600E, with docking simulations helping to explain their anti-proliferative activity. nih.gov

To assess the stability of the predicted binding, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the dynamic stability of the interactions. mdpi.com

| Pteridine Derivative Class | Protein Target | Key Findings from Docking | Potential Application |

|---|---|---|---|

| Pteridinone Derivatives | PLK1 (Polo-like kinase 1) | Formation of hydrogen bonds with residues R136, R57, and Y133. mdpi.com | Prostate Cancer Treatment mdpi.com |

| Acenaphtho[1,2-g]pteridines | EGFR (Epidermal Growth Factor Receptor) | Identified key binding modes within the EGFR active site. nih.gov | Cancer Therapeutics nih.gov |

| General Pteridine Derivatives | Antioxidant Enzymes | Predicted binding conformations between ligands and protein active sites. ijfmr.com | Antioxidant Therapies ijfmr.com |

Chemical Reactivity and Synthetic Transformations of Ethyl 2 Chloropteridine 4 Carboxylate

Reactions of the Pteridine (B1203161) Core

The inherent electronic properties of the pteridine ring system, further influenced by the chloro and carboxylate substituents, dictate its reactivity towards various reagents.

The chlorine atom at the C2 position of ethyl 2-chloropteridine-4-carboxylate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pteridine ring's nitrogen atoms, which stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. lumenlearning.compressbooks.publibretexts.org The reaction proceeds via an addition-elimination mechanism. lumenlearning.com

A variety of nucleophiles can displace the chloride ion, leading to a range of 2-substituted pteridine derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, treatment with dimethylamine (B145610) would be expected to yield the corresponding 2-(dimethylamino)pteridine derivative. Similarly, reaction with sodium methoxide (B1231860) would lead to the 2-methoxy derivative. The general scheme for this transformation is presented below:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Amine (R₂NH) | Base (e.g., Et₃N), Solvent (e.g., EtOH) | Ethyl 2-(dialkylamino)pteridine-4-carboxylate |

| Alcohol (ROH) | NaOR, ROH | Ethyl 2-alkoxypteridine-4-carboxylate |

| Thiol (RSH) | NaSR, Solvent (e.g., DMF) | Ethyl 2-(alkylthio)pteridine-4-carboxylate |

Note: This table represents expected reactivity based on general principles of nucleophilic aromatic substitution on similar heterocyclic systems.

The ethyl ester group at the C4 position can undergo typical ester transformations, such as hydrolysis and amidation.

Hydrolysis: Alkaline hydrolysis, for example, using sodium hydroxide (B78521) in a water/alcohol mixture, will convert the ethyl ester to the corresponding carboxylic acid, 2-chloropteridine-4-carboxylic acid. This reaction is generally straightforward but care must be taken to avoid potential side reactions on the pteridine core under harsh conditions.

Amidation: Direct amidation of the ester can be challenging. A more common approach involves initial hydrolysis to the carboxylic acid, followed by coupling with an amine using a suitable coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base. organic-chemistry.orgnih.gov This two-step process allows for the formation of a wide variety of amides. Alternatively, direct conversion of the ester to an amide can sometimes be achieved by heating with a high concentration of the desired amine, though this is less general. nih.govgoogle.com

Table 2: Transformations of the Ester Group

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 2-Chloropteridine-4-carboxylic acid |

| Amidation (two-step) | 1. NaOH, H₂O/EtOH; H₃O⁺ 2. RNH₂, HBTU, Hünig's base | N-Alkyl-2-chloropteridine-4-carboxamide |

The pteridine ring system can undergo both reduction and oxidation, although these reactions can be complex and may affect multiple positions on the ring. Pterins can exist in different oxidation states, and these transformations are biologically significant. nih.gov

Reduction: Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) can lead to the reduction of the pyrazine (B50134) portion of the pteridine ring, yielding dihydropteridine or tetrahydropteridine derivatives. The specific product obtained depends on the reaction conditions, including the catalyst, solvent, and pressure.

Oxidation: While the pteridine ring in this compound is already in a relatively oxidized state, further oxidation is possible, for instance, to form N-oxides. derpharmachemica.com Treatment with oxidizing agents like hydrogen peroxide in trifluoroacetic acid could potentially yield the corresponding N-oxide. derpharmachemica.com However, such reactions can be non-selective and may lead to a mixture of products or degradation of the starting material. Oxidized pterins are known to be highly fluorescent. nih.gov

Cross-Coupling Reactions Utilizing the Chlorosubstituent

The chloro group at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of diverse substituents.

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between the C2 position of the pteridine ring and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org This methodology provides a route to 2-alkynylpteridine derivatives, which can be further elaborated. nih.gov Copper-free Sonogashira couplings have also been developed. rsc.org

Table 3: Generalized Sonogashira Coupling Reaction

| Reactants | Catalyst/Reagents | Product |

| This compound, Terminal Alkyne (RC≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Ethyl 2-(alkynyl)pteridine-4-carboxylate |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming biaryl or vinyl-substituted pteridines. libretexts.org It involves the cross-coupling of the 2-chloro-pteridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 4: Generalized Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst/Reagents | Product |

| This compound, Arylboronic acid (ArB(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | Ethyl 2-arylpteridine-4-carboxylate |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of the 2-chloropteridine (B77311) with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This palladium-catalyzed reaction requires a base and typically proceeds with high stereoselectivity. organic-chemistry.orgwikipedia.org The reaction involves the oxidative addition of the chloro-pteridine to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 5: Generalized Heck Reaction

| Reactants | Catalyst/Reagents | Product |

| This compound, Alkene (R'CH=CH₂) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Ethyl 2-(alkenyl)pteridine-4-carboxylate |

Cycloaddition and Rearrangement Reactions Involving the Pteridine Scaffold

The pteridine ring system, being electron-deficient in nature, exhibits characteristic reactivity in cycloaddition reactions, often participating as a dienophile or a heterodienophile. While specific studies on this compound in these reaction classes are not extensively documented, the general reactivity of the pteridine scaffold provides a strong basis for predicting its behavior. The electron-withdrawing nature of the chloro group at the C2 position and the carboxylate group at the C4 position is expected to further decrease the electron density of the pteridine ring, enhancing its reactivity towards electron-rich reaction partners.

The pyrazine part of the pteridine nucleus is particularly susceptible to cycloaddition reactions. For instance, pteridine can undergo reactions analogous to the Diels-Alder reaction, where it acts as the azadiene component. nih.gov These are typically inverse-electron-demand Diels-Alder reactions, reacting with electron-rich alkenes (dienophiles). The regioselectivity of such reactions would be influenced by the substituents on the pteridine ring.

Another significant class of cycloadditions applicable to the pteridine scaffold is the 1,3-dipolar cycloaddition. tum.de This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. The C6=C7 double bond of the pteridine ring can potentially act as a dipolarophile for various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, leading to the formation of fused heterocyclic systems.

Rearrangement reactions of the pteridine core itself are less common under typical synthetic conditions due to the aromatic stability of the bicyclic system. However, side-chain rearrangements or rearrangements following an initial addition or cycloaddition reaction are plausible. For example, adducts formed from nucleophilic additions might undergo subsequent rearrangements to yield more stable products. Ring-fission of the pyrimidine (B1678525) ring can occur under harsh acidic conditions, leading to substituted pyrazine derivatives. orientjchem.org

The table below illustrates hypothetical cycloaddition reactions involving the pteridine scaffold of this compound, highlighting the potential for forming complex heterocyclic structures.

| Reaction Type | Reactant Partner | Potential Product Type | Notes |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Ethyl vinyl ether (Electron-rich alkene) | Fused dihydropyranopteridine derivative | The pteridine acts as the azadiene component. The reaction is facilitated by the electron-deficient nature of the pteridine ring. |

| 1,3-Dipolar Cycloaddition | Phenyl azide (B81097) (1,3-dipole) | Fused triazolopteridine derivative | The C6=C7 bond of the pteridine acts as the dipolarophile. This would lead to a novel polycyclic heteroaromatic system. |

| [2+2] Photocycloaddition | Cyclohexene (Alkene) | Fused cyclobutane-pteridine derivative | This reaction is photochemically induced and can lead to the formation of strained four-membered rings. |

Stereochemical Control in Reactivity

Achieving stereochemical control in reactions involving planar aromatic systems like pteridine is a significant synthetic challenge that typically requires specific strategies. For this compound, introducing chirality would most likely occur during addition reactions to the pteridine ring or through reactions involving the carboxylate side chain. As there are no inherent chiral centers in the starting molecule, asymmetric synthesis methodologies are necessary to induce stereoselectivity.

One common approach is the use of a chiral auxiliary. A chiral alcohol could be used to transesterify the ethyl carboxylate at the C4 position, introducing a chiral auxiliary covalently bonded to the pteridine scaffold. This auxiliary could then direct the stereochemical outcome of subsequent reactions, such as nucleophilic additions or cycloadditions to the ring, before being cleaved to yield the chiral product.

Another strategy involves substrate-controlled diastereoselective reactions. If a chiral center is already present in a reactant that is being added to the pteridine ring, it can influence the stereochemistry of the newly formed chiral centers. For example, the addition of a chiral Grignard reagent to the pteridine ring could proceed with some degree of diastereoselectivity.

Lastly, enantioselective catalysis represents a powerful tool for achieving stereochemical control. A chiral Lewis acid could coordinate to one of the nitrogen atoms of the pteridine ring, activating it towards nucleophilic attack and creating a chiral environment around the molecule. This would favor the approach of the nucleophile from one face of the pteridine ring over the other, leading to an enantiomeric excess of one stereoisomer. The development of such catalytic systems is a key area of modern asymmetric synthesis. nih.gov

The following table outlines potential strategies for achieving stereochemical control in hypothetical reactions of this compound.

| Strategy | Example Application | Expected Outcome | Mechanism of Control |

|---|---|---|---|

| Chiral Auxiliary | Transesterification with (R)-pantolactone, followed by reduction of the pyrazine ring. | Diastereomerically enriched tetrahydropteridine derivative. | The bulky chiral auxiliary sterically hinders one face of the pteridine ring, directing the approach of the reducing agent to the opposite face. |

| Substrate Control | Reaction with a chiral boronic ester in a Suzuki coupling reaction (if the chloro group is activated). | Product with axial chirality (atropisomerism) if rotation around the new C-C bond is hindered. | The pre-existing chirality in the boronic ester dictates the stereochemical outcome of the coupling. |

| Enantioselective Catalysis | Asymmetric hydrogenation of the C6=C7 bond using a chiral transition metal catalyst (e.g., a Rh-BINAP complex). | Enantiomerically enriched 6,7-dihydropteridine (B1201585) product. | The chiral ligand on the metal catalyst creates a chiral pocket that differentiates between the two enantiotopic faces of the pteridine substrate. |

Advanced Applications in Organic Synthesis and Materials Science

Ethyl 2-chloropteridine-4-carboxylate as a Versatile Synthetic Building Block for Complex Molecules

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pteridine (B1203161) ring system and the presence of the chloro and ethyl carboxylate functional groups. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, a reactivity enhanced by the adjacent nitrogen atoms, analogous to the reactivity of 2-chloropyridines. vaia.comwikipedia.orgyoutube.com This susceptibility allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of more complex molecules.

Furthermore, the chloro substituent enables participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling with boronic acids and the Sonogashira coupling with terminal alkynes can be envisaged at this position, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgrsc.orgwikipedia.orgbeilstein-journals.orgyoutube.com

The ethyl carboxylate group at the 4-position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or subjected to other transformations common to esters. This dual functionality makes this compound a highly versatile building block for the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. lookchem.comnih.gov

| Potential Synthetic Transformations of this compound | Reagents and Conditions | Expected Product Type | Potential Application of Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Substituted pteridine-4-carboxylates | Pharmaceutical intermediates, Functional materials |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-Aryl/heteroaryl-pteridine-4-carboxylates | Biologically active compounds, Organic electronics |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-pteridine-4-carboxylates | Molecular probes, Conjugated materials |

| Ester Hydrolysis | Aqueous acid or base | 2-Chloropteridine-4-carboxylic acid | Precursor for amide synthesis |

| Amide Coupling | Amines, coupling agents (e.g., HATU, EDC) | 2-Chloropteridine-4-carboxamides | Medicinal chemistry scaffolds |

Development of Novel Catalytic Systems Based on Pteridine Derivatives

The pteridine nucleus, with its multiple nitrogen atoms, presents an excellent scaffold for the coordination of metal ions. This has led to the exploration of pteridine derivatives as ligands in coordination chemistry. While the direct application of this compound in catalysis is not yet widely reported, the structural motifs it contains—namely the pyrazine (B50134) and pyrimidine (B1678525) rings—are known to form stable and catalytically active complexes with a variety of transition metals. nih.govnih.govacs.orgnih.gov

The nitrogen atoms in the pteridine ring can act as Lewis basic sites, coordinating to metal centers and influencing their electronic properties and reactivity. By analogy with other nitrogen-containing heterocyclic ligands such as pyridines and terpyridines, it is conceivable that pteridine-metal complexes could be developed for a range of catalytic transformations. nih.govrsc.orgunimi.itmdpi.com For instance, palladium complexes of pteridine derivatives could potentially catalyze cross-coupling reactions, while complexes with other transition metals like iron, manganese, or copper could be explored for oxidation, reduction, or C-H activation reactions. acs.orgrsc.org

The substituents on the pteridine ring can be modified to tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their catalytic activity and selectivity. The development of such novel catalytic systems based on the pteridine scaffold is an emerging area of research with the potential to provide new and efficient catalysts for organic synthesis.

| Potential Catalytic Applications of Pteridine-Metal Complexes | Metal Center | Potential Reaction Type | Rationale |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium (Pd), Nickel (Ni) | C-C and C-Heteroatom bond formation | Nitrogen heterocycles are known to be effective ligands for these metals in cross-coupling catalysis. |

| Oxidation Reactions | Manganese (Mn), Iron (Fe), Ruthenium (Ru) | Oxidation of alcohols, alkenes, etc. | Pteridine can stabilize high-valent metal-oxo species. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir), Rhodium (Rh) | Reduction of unsaturated bonds | Pincer-type coordination of pteridine could facilitate these reactions. |

| C-H Activation/Functionalization | Palladium (Pd), Rhodium (Rh), Iridium (Ir) | Direct functionalization of C-H bonds | The pteridine ligand can participate in the C-H activation step. |

Applications in Functional Materials Chemistry

The unique electronic and photophysical properties of the pteridine ring system make its derivatives attractive candidates for applications in materials science. The extended π-conjugated system and the presence of multiple heteroatoms give rise to interesting optical and electronic characteristics that can be harnessed for the development of functional materials.

Pteridine derivatives have been investigated for their potential use in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs). The fluorescence properties of some pteridines, with emission in the blue region of the spectrum, make them of interest as blue emitters, which are crucial for full-color displays and white lighting applications. rsc.orgrsc.org The HOMO and LUMO energy levels of pteridines can be tuned by introducing electron-donating or electron-withdrawing substituents, allowing for the optimization of their charge injection and transport properties in electronic devices. researchgate.netresearchgate.netwikipedia.orgresearchgate.netnih.govjmaterenvironsci.comirjweb.comdergipark.org.tr

Computational studies have been employed to predict the electronic properties of various pteridine derivatives, providing insights into their potential as n-type (electron-transporting) or p-type (hole-transporting) materials. researchgate.netmdpi.com The development of pteridine-based materials for organic electronics is an active area of research, with the aim of creating novel materials with improved performance and stability for next-generation electronic and optoelectronic devices. youtube.commdpi.comyoutube.com

| Electronic Properties and Potential Applications of Pteridine Derivatives | Property | Significance in Organic Electronics | Potential Application |

|---|---|---|---|

| Tunable HOMO/LUMO Levels | Allows for matching with electrode work functions and other organic layers for efficient charge injection and transport. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) | |

| Fluorescence | Enables light emission in OLEDs. | Emissive layer in OLEDs | |

| Electron-Deficient Nature | Favors electron transport, making them suitable as n-type materials. | Electron transport layer in OLEDs and OPVs, n-channel in OFETs | |

| Potential for High Thermal Stability | Important for device longevity and operational stability. | Stable components in various organic electronic devices |

The use of nitrogen-containing heterocyclic compounds as capping agents or stabilizers in the synthesis of metal nanoparticles is a well-established strategy. These molecules can coordinate to the surface of the growing nanoparticles, controlling their size and shape and preventing aggregation. acs.orgrsc.orgnih.govrsc.orgresearchgate.net The pteridine ring system, with its multiple nitrogen atoms, offers several potential binding sites for metal surfaces.

While specific research on the use of this compound in nanomaterials synthesis is limited, its structural features suggest it could be a promising candidate for the functionalization of nanoparticles. The pteridine moiety could act as a capping ligand for gold, silver, or other metal nanoparticles. The ethyl carboxylate group could be further modified post-synthesis to attach other molecules, such as biomolecules for targeted drug delivery or sensors. The development of pteridine-functionalized nanomaterials could lead to new hybrid materials with unique optical, electronic, and catalytic properties.

| Nitrogen Heterocycles in Nanoparticle Synthesis and Functionalization | Heterocycle | Role in Nanomaterial Synthesis | Resulting Nanomaterial Properties |

|---|---|---|---|

| Pyridine | Stabilizing agent, surface modifier | Controlled size and dispersibility of nanoparticles | |

| Imidazole | Capping agent, precursor for N-heterocyclic carbenes (NHCs) for surface functionalization | Enhanced stability and catalytic activity of nanoparticles | |

| Triazole | Formed in situ on nanoparticle surfaces via "click" chemistry for functionalization | Biocompatible and specifically functionalized nanoparticles | |

| Pteridine (Potential) | Multidentate capping ligand, platform for further functionalization | Potentially enhanced stability and novel electronic/optical properties |

Chemical Probes and Sensors for Analytical Applications

Pteridine derivatives are known for their intrinsic fluorescence, a property that has been exploited in the development of chemical probes and sensors. youtube.comnih.govnih.govresearchgate.netfsu.eduyoutube.com The fluorescence of the pteridine core is sensitive to its local environment and can be modulated by the presence of specific analytes. This principle forms the basis for the design of "turn-on" or "turn-off" fluorescent sensors.

By attaching appropriate recognition moieties to the pteridine scaffold, it is possible to create sensors that selectively bind to metal ions, anions, or small molecules. mdpi.comnih.govresearchgate.net Upon binding of the analyte, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence intensity or wavelength. For example, pterin-based fluorescent probes have been developed for the detection of various biologically and environmentally important species. wikipedia.orgresearchgate.net

The versatility of the pteridine ring system allows for the synthesis of a wide range of fluorescent probes with tailored properties. The development of new pteridine-based sensors is a promising area for applications in analytical chemistry, environmental monitoring, and biomedical diagnostics. rsc.orgmdpi.comresearchgate.net

| Pteridine-Based Fluorescent Sensors | Target Analyte | Sensing Mechanism | Key Features |

|---|---|---|---|

| Metal Ions (e.g., Zn2+, Cu2+) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) | High sensitivity and selectivity | |

| pH | Protonation/deprotonation of the pteridine ring or substituents, affecting the electronic structure and fluorescence | Ratiometric sensing capabilities | |

| Biomolecules (e.g., enzymes, nucleic acids) | Specific binding events leading to changes in the fluorescence signal | Potential for in vitro and in vivo imaging | |

| Reactive Oxygen Species (ROS) | Oxidation of the pteridine ring, leading to a change in fluorescence | Probes for oxidative stress |

Future Perspectives and Emerging Research Directions for Pteridine Chemistry

Innovations in Sustainable Synthetic Methodologies for Pteridines

The synthesis of pteridine (B1203161) derivatives has traditionally involved methods that can be costly and utilize hazardous reagents. ijfmr.com Consequently, a significant emerging trend in pteridine chemistry is the development of sustainable and green synthetic methodologies. Researchers are increasingly focusing on minimizing the environmental impact of chemical processes by employing catalysts, safer solvents, and more atom-economical reactions. bohrium.comyoutube.com

One approach involves the use of mechanochemistry, which has been successfully employed for the functionalization of pterins via Suzuki cross-coupling reactions. mdpi.com This solvent-free or low-solvent method offers a more environmentally friendly alternative to traditional solution-phase synthesis. Additionally, microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times for the preparation of pteridine-based compounds. researchgate.net

The Gabriel-Isay synthesis, a classical method for pteridine formation through the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, is also being revisited and optimized for sustainability. orientjchem.org Modifications to this reaction aim to reduce waste and improve efficiency. Furthermore, researchers are exploring one-pot syntheses and multicomponent reactions to streamline the production of complex pteridine derivatives, thereby reducing the number of synthetic steps and purification processes. derpharmachemica.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Pteridines

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvent Use | Often requires large volumes of hazardous organic solvents. | Aims for solvent-free conditions or the use of green solvents (e.g., water, ionic liquids). |

| Energy Consumption | Can be energy-intensive due to prolonged heating. | Utilizes energy-efficient techniques like microwave irradiation. |

| Atom Economy | May generate significant chemical waste. | Focuses on maximizing the incorporation of starting materials into the final product. |

| Catalysts | May use stoichiometric and often toxic reagents. | Employs catalytic amounts of recyclable and less toxic catalysts. |

| Reaction Time | Can involve lengthy reaction times. | Often significantly reduces reaction times. |

Advancements in Automated and High-Throughput Synthesis of Pteridine Libraries

The demand for diverse libraries of pteridine derivatives for biological screening has spurred advancements in automated and high-throughput synthesis. These technologies enable the rapid generation and purification of a large number of compounds, accelerating the drug discovery process. Combinatorial chemistry approaches, coupled with automated liquid handlers and purification systems, are being applied to create extensive pteridine libraries with varied substitution patterns.

The development of solid-phase synthesis methods for pteridines is another key area of advancement. By anchoring the pteridine core or a precursor to a solid support, reagents and byproducts can be easily washed away, simplifying the purification process and making it amenable to automation. These high-throughput methods are crucial for exploring the vast chemical space of pteridine derivatives and identifying novel bioactive molecules. pageplace.de

Predictive Modeling and Data-Driven Approaches for Pteridine Design and Reactivity

Computational and theoretical chemistry have become indispensable tools in modern pteridine research. nih.gov Predictive modeling and data-driven approaches are increasingly being used to design novel pteridine derivatives with desired biological activities and to understand their chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of pteridine derivatives with their biological activity. mdpi.comnih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help in understanding the structural requirements for potent biological activity and guide the design of new compounds. mdpi.com These models can predict the activity of virtual compounds before they are synthesized, saving time and resources. malvernpanalytical.com

Molecular docking is another powerful computational technique used to predict the binding orientation of pteridine-based ligands to their biological targets, such as enzymes like pteridine reductase. bohrium.comnih.govmdpi.com This allows for the rational design of inhibitors with improved potency and selectivity. acs.org Molecular dynamics (MD) simulations provide insights into the dynamic behavior of pteridine-protein complexes, helping to understand the key interactions that stabilize the bound state. mdpi.com

Table 2: Key Computational Tools in Pteridine Chemistry

| Computational Tool | Application |

| QSAR | Predicts biological activity based on chemical structure. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand dynamic processes. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. |

Interdisciplinary Collaborations in Chemical Research

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. Research in pteridine chemistry benefits significantly from collaborations between synthetic chemists, computational chemists, biochemists, and pharmacologists. mdpi.com Synthetic chemists can design and create novel pteridine compounds, which are then evaluated for their biological activity by biochemists and pharmacologists. Computational chemists can provide theoretical insights to guide the design and optimization of these compounds.

Such collaborations are crucial for translating basic research findings into tangible applications, particularly in the field of drug discovery. google.com The integration of experimental and computational approaches within these interdisciplinary teams accelerates the identification and development of new therapeutic agents based on the pteridine scaffold.

Exploration of Unexplored Chemical Space and Novel Pteridine Architectures

While the core pteridine scaffold is well-established, there remains a vast and largely unexplored chemical space of potential derivatives. nih.gov Researchers are actively working to synthesize novel pteridine architectures with unique substitution patterns and fused ring systems. The goal is to create molecules with novel biological activities or improved physicochemical properties.

The synthesis of new pteridine scaffolds often involves the development of novel synthetic routes or the adaptation of existing methods to new starting materials. derpharmachemica.com By exploring this uncharted chemical territory, scientists aim to uncover new lead compounds for drug development and to expand our fundamental understanding of pteridine chemistry. The creation of diverse pteridine libraries and the use of high-throughput screening are key strategies in this exploration.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 2-chloropteridine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a pteridine or pyridine precursor. A common approach includes:

- Esterification : Reacting 2-chloropteridine-4-carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at elevated temperatures (~80–100°C) to drive esterification .

- Purification : Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., acid:alcohol = 1:2) minimizes side products .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the ester group (e.g., ethyl ester protons at δ ~1.3–1.4 ppm and quartet at δ ~4.3–4.4 ppm) and chlorine substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHClNO: 212.03 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm confirm the carbonyl group (C=O) of the ester .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .

- Hygroscopicity : Store samples in desiccators with controlled humidity and track mass changes over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic or reactivity data?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to predict reactive sites (e.g., chlorine substitution directing electrophilic attacks). Compare computed NMR/IR spectra with experimental data to validate structural assignments .

- Transition State Analysis : Model reaction pathways (e.g., ester hydrolysis) to explain kinetic vs. thermodynamic product distributions .

Q. What strategies are effective for resolving crystallographic ambiguities in this compound derivatives?

- X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve disorder in the ethyl or chloropteridine moieties. High-resolution data (<1.0 Å) is critical for accurate electron density maps .

- Twinned Data Refinement : For challenging crystals, employ twin law matrices in SHELXL to model overlapping lattices .

Q. How can researchers design catalytic systems to functionalize this compound for pharmaceutical applications?

Q. What methodologies validate the compound’s structure-activity relationships (SAR) in biological assays?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC) to guide rational design .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields across literature reports?

- Controlled Replication : Repeat reactions using identical reagents (same batch/supplier) and equipment (e.g., anhydrous solvent systems).

- In Situ Monitoring : Use ReactIR to track intermediate formation and identify yield-limiting steps .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.